molecular formula C16H18F3N3O B6445937 2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol CAS No. 2433638-46-9

2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol

Cat. No.: B6445937
CAS No.: 2433638-46-9
M. Wt: 325.33 g/mol
InChI Key: LCNIUGOGNABWLL-UHFFFAOYSA-N
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Description

2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol is a complex organic compound featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and a piperazine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the trifluoromethyl group and the piperazine ring. The final step includes the attachment of the ethan-1-ol moiety. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the piperazine or quinoline rings .

Scientific Research Applications

2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    7-(Trifluoromethyl)quinoline-4-thiol: Another quinoline derivative with a trifluoromethyl group.

    1-(4-(5-amino-7-(trifluoromethyl)quinolin-3-yl)piperazin-1-yl)-2-(fluoro-[18F])propan-1-one: A related compound used in PET imaging.

Uniqueness

2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c17-16(18,19)12-1-2-13-14(11-12)20-4-3-15(13)22-7-5-21(6-8-22)9-10-23/h1-4,11,23H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNIUGOGNABWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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